豹纹素

描述

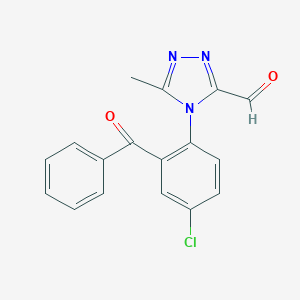

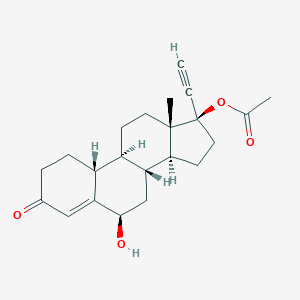

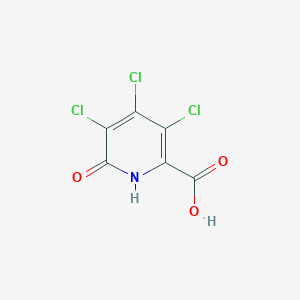

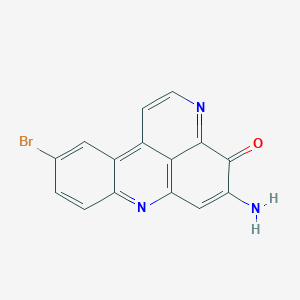

Pantherinine is a cytotoxic aromatic alkaloid . It has been isolated from the ascidian Aplidium pantherinum . The molecular formula of Pantherinine is C15H8BrN3O .

Synthesis Analysis

Pantherinine was synthesized using a biaryl cross-coupling reaction . A previously reported synthesis of Pantherinine utilized a biaryl cross-coupling reaction . The choice of reference genome, the data type and coverage, and the individual all impact estimates of the mutation rate .

Molecular Structure Analysis

The molecular structure of Pantherinine is represented by the formula C15H8BrN3O . The average mass is 326.147 Da and the mono-isotopic mass is 324.985077 Da .

Chemical Reactions Analysis

Pantherinine has been isolated from the ascidian Aplidium pantherinum . The structures were determined primarily from 1H and 13C-nmr data, especially one-bond and multiple-bond proton-carbon correlations .

科学研究应用

PANTHER 的应用和更新

蛋白质的功能和进化分类

PANTHER 根据序列关系对蛋白质进行家族和亚家族分类,并将其与功能关系对齐。这种方法有助于大规模表征蛋白质的功能,深入了解蛋白质家族的序列多样性和序列差异与功能差异之间的关系 (Thomas 等人,2003)。

数据质量、覆盖范围和分析工具的增强

多年来,PANTHER 进行了重大更新,以提高数据质量、覆盖范围和用户体验。这些更新扩展了覆盖的基因组范围,细化了蛋白质家族边界,并引入了新的功能,如 PANTHER GO-slim,提供了跨基因组的基因功能的高级表示,并增强了富集分析的工具 (Mi 等人,2018)。

大规模基因功能分析

PANTHER 是分析来自测序、蛋白质组学或基因表达实验的大规模、全基因组数据的关键工具。它将 82 个完整基因组组织成基因家族和亚家族,捕获它们在系统发育树、多序列比对和统计模型中的进化关系。网站工具促进了对用户上传数据的分析,使其被各个领域的科学家和研究人员广泛使用 (Mi 等人,2013)。

用于 mRNA/蛋白质表达分析和 SNP 评分的 PANTHER

大量的蛋白质序列数据和蛋白质功能的实验知识使蛋白质序列和功能演化的建模成为可能。PANTHER 的数据库对这些进化序列-功能关系进行建模,并提供蛋白质分类、表达数据分析和编码 SNP 评分的应用程序,从而促进对复杂生物数据的理解和分析 (Thomas 等人,2006)。

进化分类和功能注释的完善

PANTHER 不断发展,以提供更准确、更详细的基因家族历史中进化事件的表示。该数据库现在包括推断祖先基因的稳定标识符,这些标识符用于将推断的基因属性与现存物种的共同祖先基因组中的特定基因关联。这种方法允许对大型序列数据库中的基因和蛋白质功能进行准确的推断和实际应用,利用系统发育树从少数模式生物获得的相对稀疏的实验信息进行外推 (Mi 等人,2012)。

属性

IUPAC Name |

11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNMOYGATWIMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165084 | |

| Record name | Pantherinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantherinine | |

CAS RN |

152606-66-1 | |

| Record name | Pantherinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantherinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。